molecular formula C4H10S5 B12586999 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol CAS No. 574615-78-4

2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol

Cat. No.: B12586999
CAS No.: 574615-78-4
M. Wt: 218.5 g/mol
InChI Key: MLHBQCMRBXCFLT-UHFFFAOYSA-N
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Description

2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol is an organosulfur compound with the molecular formula C4H10S3. This compound is characterized by the presence of multiple sulfur atoms, which contribute to its unique chemical properties and reactivity. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Properties

CAS No.

574615-78-4

Molecular Formula

C4H10S5

Molecular Weight

218.5 g/mol

IUPAC Name

2,2-bis(sulfanylmethylsulfanyl)ethanethiol

InChI

InChI=1S/C4H10S5/c5-1-4(8-2-6)9-3-7/h4-7H,1-3H2

InChI Key

MLHBQCMRBXCFLT-UHFFFAOYSA-N

Canonical SMILES

C(C(SCS)SCS)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol typically involves the reaction of ethane-1,2-dithiol with formaldehyde under acidic conditions. The reaction proceeds through the formation of a thioacetal intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent, such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. Industrial production methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple thiol groups makes it particularly reactive towards oxidizing agents, leading to the formation of disulfides and other sulfur-containing products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of disulfides.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used to reduce the compound to its corresponding thiol form.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates, leading to the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions include disulfides, thiolates, and various substituted organosulfur compounds. The specific products depend on the reaction conditions and the nature of the reagents used.

Scientific Research Applications

2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its reactivity makes it valuable in the study of sulfur chemistry and the development of new synthetic methodologies.

    Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems. It can act as a model compound for studying thiol-disulfide exchange reactions and redox processes.

    Medicine: Research into the potential therapeutic applications of organosulfur compounds includes the investigation of their antioxidant and antimicrobial properties. 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol may serve as a lead compound in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism by which 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol exerts its effects involves its ability to undergo redox reactions. The thiol groups can participate in thiol-disulfide exchange reactions, which are crucial in maintaining redox homeostasis in biological systems. The compound can also interact with metal ions, forming coordination complexes that may influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethiol, 2,2’-thiobis-
  • Bis(2-mercaptoethyl) sulfide
  • 2,2’-Thiodiethanethiol

Uniqueness

Compared to similar compounds, 2,2-Bis[(sulfanylmethyl)sulfanyl]ethane-1-thiol is unique due to its specific molecular structure, which includes multiple thiol groups. This structural feature enhances its reactivity and makes it particularly useful in applications requiring strong nucleophilic or reducing agents. Its ability to form stable disulfide bonds also distinguishes it from other organosulfur compounds.

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